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Compound of Interest

Compound Name: Human alpha-CGRP (8-37)

Cat. No.: B14792133

The transition from full-length CGRP to the 8-37 fragment fundamentally alters the peptide's
pharmacological profile from a potent vasodilator to a receptor blocker.[1][2]

Primary Structure Analysis

The sequence of human alpha-CGRP 8-37 is a 30-amino acid linear chain.[1] Unlike the full-
length peptide, it lacks the N-terminal disulfide ring (Cys2-Cys7), which is the structural
determinant for receptor activation.[1]

Sequence (One-Letter Code): V-T-H-R-L-A-G-L-L-S-R-S-G-G-V-V-K-N-N-F-V-P-T-N-V-G-S-K-
A-F-NH:2

Key Structural Features:

e N-Terminus (Val-8): Free amine.[1][3] In the full-length peptide, this region forms an alpha-
helix that interacts with the transmembrane domain of the receptor.

e C-Terminus (Phe-37): Amidated (-NHz).[1][3] Critical Note: The C-terminal amide is essential
for high-affinity binding.[1] Free acid derivatives (produced by deamidation) show
significantly reduced affinity.[3]

e Basic Residues: The human sequence is highly basic, containing two Arginines (Argl11,
Arg18), two Lysines (Lys24, Lys35), and one Histidine (His10).[3] Notably, unlike the Rat
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sequence, Human 8-37 lacks acidic residues (Asp/Glu), resulting in a very high isoelectric
point (pl).[3]

Physicochemical Profile

Value (Human a-CGRP 8-

Property 37) Technical Implication
Basis for Mass Spec
Molecular Formula C139H230N4403s ] ]
confirmation.[1]
Molecular Weight 3125.64 Da (Monoisotopic) Target mass for QC.[3]
Highly basic; requires acidic
Theoretical pl ~11.5 mobile phases for HPLC
retention.
Soluble >1 mg/mL. Avoid
- ) ) neutral pH buffers for stock
Solubility Water, 1% Acetic Acid )
solutions to prevent
adsorption.
Detection at 214 nm (peptide
o bond) is required; 280 nm is
UV Extinction Low (No Trp/Tyr)

ineffective due to lack of
Trp/Tyr.[3]

Part 2: Mechanism of Action & SAR

Understanding the Structure-Activity Relationship (SAR) is vital for using CGRP 8-37 effectively
in assays.[1]

The Two-Domain Binding Model: The CGRP receptor (CLR/RAMP1) recognizes the ligand in
two distinct steps:

o Affinity Trap (C-Terminus): The C-terminal region of the peptide (residues 27-37) binds to the
extracellular domain (ECD) of the receptor.[1][3] This interaction acts as an initial "anchor."

o Activation Trigger (N-Terminus): The N-terminal disulfide ring (residues 1-7) docks into the
transmembrane bundle, causing a conformational change that activates the Gs-protein.[1]
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Mechanism of Antagonism: CGRP 8-37 retains the "Affinity Trap" (residues 8-37 bind with
nanomolar affinity) but completely lacks the "Activation Trigger."[1] Consequently, it occupies

the receptor ECD, physically blocking the access of endogenous CGRP, but cannot induce

CAMP production.

Part 3: Analytical Methodologies
Protocol 1: RP-HPLC Purity Profiling

Objective: Quantify peptide purity and identify potential deamidation impurities.

Column: C18 Reverse Phase (e.g., Phenomenex Jupiter 300A, 5 um, 250 x 4.6 mm).[3]
Large pore size (300A) is preferred for peptides >3 kDa.[3]

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q).[1][3]
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

Gradient:

o 0-2 min: 10% B (Equilibration)[1][3]

o 2-30 min: 10% — 60% B (Linear Gradient)[1][3]

o 30-35 min: 95% B (Wash)[1][3]

Flow Rate: 1.0 mL/mL.

Detection: UV at 214 nm (peptide backbone).[3] Do not use 280 nm.

Acceptance Criteria: Main peak >95% area. Impurities at RRT ~1.05 often indicate
deamidation (Phe-37-OH).[1][3]

Protocol 2: LC-MS/MS Identification

Objective: Confirm identity via molecular mass and charge state distribution.

lonization: ESI Positive Mode.
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o Target lons (Theoretical):
o [M+3H]3*: m/z = 1042.9[1][3]
o [M+4H]**: m/z = 782.4 (Often the most abundant species due to high basicity).[3]
o [M+5H]>*: m/z = 626.1[1][3]
» Deconvolution: The deconvoluted mass must match 3125.6 + 1 Da.
Part 4: Functional Validation (Bioassay)
Objective: Verify antagonist potency (ICso) against full-length CGRP.[1][3]
Method: cAMP Inhibition Assay (SK-N-MC Cells)
e Cell Line: SK-N-MC (Human neuroblastoma cells endogenously expressing CLR/RAMP1).[1]
e Reagents:
o Agonist: Human a-CGRP (1-37) at ECso concentration (typically 1-10 nM).[1][3]
o Antagonist: CGRP 8-37 (Serial dilution: 10=¢ M to 10~ M).[1][3]
o Detection: HTRF or Luminescence cAMP Kit.

e Protocol:

[¢]

Incubate cells with IBMX (phosphodiesterase inhibitor) for 30 min.[3]

[¢]

Add CGRP 8-37 (Antagonist) and incubate for 15 min at 37°C.

o

Add CGRP 1-37 (Agonist) and incubate for 30 min.[3]

o

Lyse cells and measure cAMP levels.
o Data Analysis: Plot % Inhibition vs. Log[Antagonist].

» Expected Result: ICso should be in the 1-10 nM range.
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Part 5: Visualization of Pathways & Workflows
Diagram 1: CGRP Receptor Signaling & Antagonism
Mechanism
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Click to download full resolution via product page

Caption: Mechanism of Action. CGRP 8-37 competes for the receptor binding site but fails to
trigger Gs-protein coupling, effectively blocking cAMP production.[1]

Diagram 2: Analytical & Functional Workflow
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Caption: Integrated workflow for the synthesis, purification, and functional validation of CGRP
8-37.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b14792133#amino-acid-sequence-analysis-of-human-
alpha-cgrp-8-37]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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